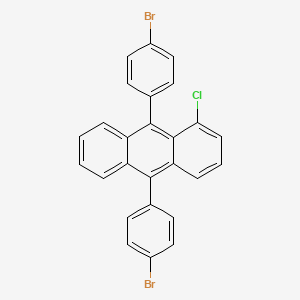

9,10-Bis(4-bromophenyl)-1-chloroanthracene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9,10-Bis(4-bromophenyl)-1-chloroanthracene: is an anthracene-based derivative with the molecular formula C26H16Br2Cl. This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields, including chemistry, materials science, and photophysics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-bromophenyl)-1-chloroanthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 9,10-dibromoanthracene and 4-bromophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3. The reaction is usually conducted in a solvent like toluene under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products:

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of anthracene derivatives with reduced bromine atoms.

Substitution: Formation of substituted anthracene derivatives with various functional groups.

Scientific Research Applications

Chemistry: 9,10-Bis(4-bromophenyl)-1-chloroanthracene is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its derivatives are explored for their ability to bind to DNA or proteins, which could lead to the development of new therapeutic agents .

Medicine: While direct medical applications of this compound are limited, its derivatives are investigated for their potential use in drug delivery systems and as fluorescent probes for imaging applications .

Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its photophysical properties make it a valuable component in the design of high-performance materials .

Mechanism of Action

The mechanism of action of 9,10-Bis(4-bromophenyl)-1-chloroanthracene involves its interaction with various molecular targets. In photophysical applications, the compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. The pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the process .

Comparison with Similar Compounds

- 9,10-Bis(4-phenyl)anthracene

- 9,10-Bis(4-ethynylphenyl)anthracene

- 9,10-Bis(4-aminophenyl)anthracene

Comparison: Compared to its analogs, 9,10-Bis(4-bromophenyl)-1-chloroanthracene exhibits unique photophysical properties due to the presence of bromine atoms. These atoms enhance the compound’s ability to participate in heavy-atom-induced intersystem crossing, leading to improved phosphorescence. Additionally, the chloro group provides further opportunities for functionalization, making it a versatile compound for various applications .

Biological Activity

9,10-Bis(4-bromophenyl)-1-chloroanthracene is a synthetic compound belonging to the anthracene family, which has garnered attention for its potential biological activities, particularly in cancer research and antimicrobial applications. This article delves into its biological activity, supported by various studies and data tables showcasing its effects against different cell lines and pathogens.

Chemical Structure

The compound is characterized by the following structure:

- Chemical Formula : C₁₈H₁₄Br₂Cl

- Molecular Weight : 399.58 g/mol

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of anthracene derivatives, including this compound, against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated a library of anthracene derivatives for their antiproliferative activity against Burkitt lymphoma (BL) cell lines. The results indicated that several compounds exhibited significant cytotoxicity with IC50 values ranging from 0.17 to 0.78 µM. Notably, compounds structurally related to this compound showed potent effects against both chemoresistant and non-chemoresistant BL cells, suggesting a potential for further development as therapeutic agents .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MUTU-1 | 0.38 | Induction of apoptosis via ROS generation |

| This compound | DG-75 | 0.78 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, particularly its effectiveness against gram-positive bacteria such as Staphylococcus aureus.

Study on Antibacterial Efficacy

In a checkerboard assay designed to evaluate the antibacterial activity of various compounds in combination with standard antibiotics, this compound demonstrated synergistic effects when paired with vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) strains. This suggests that the compound could enhance the efficacy of existing antibiotics in treating resistant bacterial infections .

| Antibiotic | Combination with this compound | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Vancomycin | Synergistic effect observed | Reduced MIC by 50% |

| Linezolid | No significant interaction | MIC unchanged |

The proposed mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to activate reactive oxygen species (ROS) pathways leading to apoptosis in cancer cells.

- Inhibition of Cell Proliferation : It interferes with cell cycle progression in malignant cells.

- Synergistic Antimicrobial Effects : Enhances the activity of conventional antibiotics against resistant strains.

Properties

CAS No. |

642473-64-1 |

|---|---|

Molecular Formula |

C26H15Br2Cl |

Molecular Weight |

522.7 g/mol |

IUPAC Name |

9,10-bis(4-bromophenyl)-1-chloroanthracene |

InChI |

InChI=1S/C26H15Br2Cl/c27-18-12-8-16(9-13-18)24-20-4-1-2-5-21(20)25(17-10-14-19(28)15-11-17)26-22(24)6-3-7-23(26)29/h1-15H |

InChI Key |

UAASGTKOTOLDNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=C2C4=CC=C(C=C4)Br)Cl)C5=CC=C(C=C5)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.